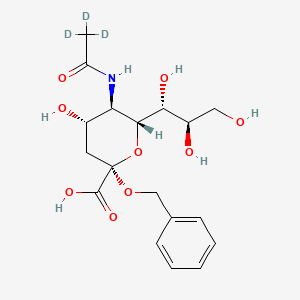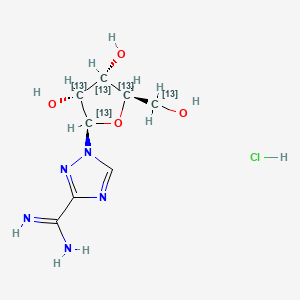
Viramidine-13C5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viramidine-13C5 Hydrochloride is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of viramidine, which is an antiviral prodrug of ribavirin. The molecular formula of this compound is C3[13C]5H14ClN5O4, and it has a molecular weight of 284.64 .
Métodos De Preparación
The synthesis of Viramidine-13C5 Hydrochloride involves the incorporation of carbon-13 isotopes into the viramidine molecule. This process typically requires specialized synthetic routes and reaction conditions to ensure the stable incorporation of the isotopes. Industrial production methods for this compound are not widely documented, but they generally involve advanced organic synthesis techniques and stringent quality control measures to achieve high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Viramidine-13C5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reactions facilitated by nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Viramidine-13C5 Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways. In biology and medicine, it is employed in the study of antiviral mechanisms, particularly in the context of hepatitis C and other viral infections. The compound’s stable isotope labeling makes it valuable for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to gain insights into molecular structures and interactions .
Mecanismo De Acción
The mechanism of action of Viramidine-13C5 Hydrochloride involves its conversion to ribavirin in the liver. As a prodrug, viramidine is metabolized to ribavirin, which then exerts its antiviral effects. Ribavirin inhibits viral replication by targeting inosine monophosphate dehydrogenase, RNA-dependent RNA polymerase, and inducing mutagenesis in viral RNA. Additionally, viramidine itself may act as an inhibitor of nucleoside phosphorylase, further enhancing its antiviral activity .
Comparación Con Compuestos Similares
Viramidine-13C5 Hydrochloride is similar to other antiviral compounds such as ribavirin and taribavirin. it has unique properties due to its stable isotope labeling, which allows for more precise tracking and analysis in research applications. Ribavirin is a widely used antiviral drug with a broad spectrum of activity, while taribavirin is a prodrug of ribavirin with improved liver-targeting properties. The stable isotope labeling of this compound sets it apart from these compounds, making it particularly useful in advanced research settings .
Similar Compounds
- Ribavirin
- Taribavirin
- Viramidine
Propiedades
Fórmula molecular |
C8H14ClN5O4 |
|---|---|
Peso molecular |
284.64 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1/i1+1,3+1,4+1,5+1,8+1; |
Clave InChI |
PIGYMBULXKLTCJ-NPTHJHMTSA-N |
SMILES isomérico |
C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=N)N.Cl |
SMILES canónico |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



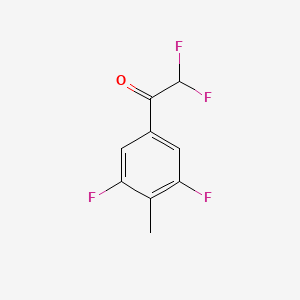

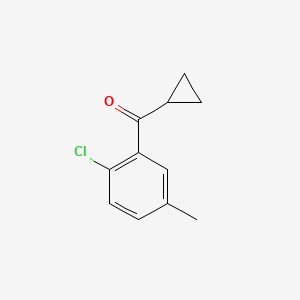
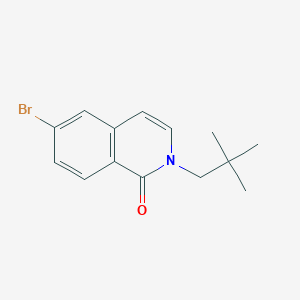
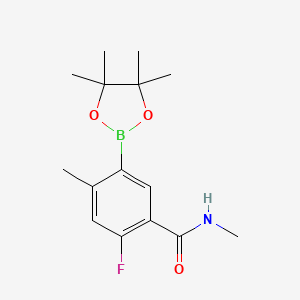

![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)

![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)

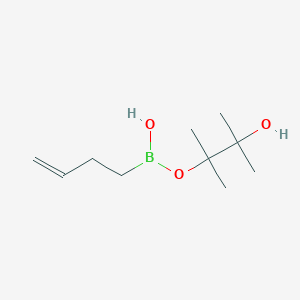
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
